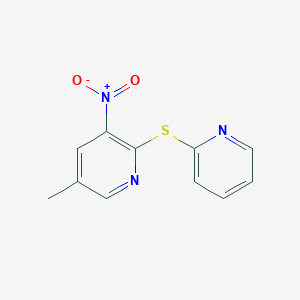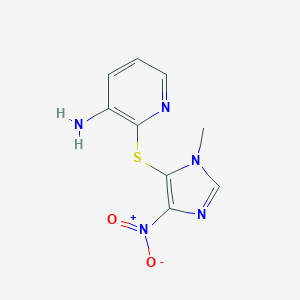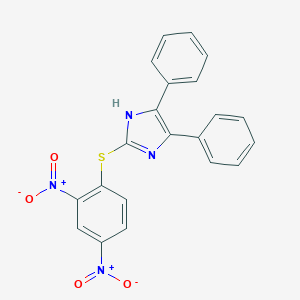![molecular formula C17H27N5O4S B215194 N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide](/img/structure/B215194.png)
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide, also known as JP-8000, is a novel compound that has gained significant attention in scientific research. It belongs to the family of piperazinecarboxamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of phosphodiesterase-5 (PDE5) and vascular endothelial growth factor receptor (VEGFR) which are involved in the regulation of cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and promote apoptosis. It has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also shown low toxicity and high selectivity towards its target enzymes. However, its limited solubility in aqueous solutions and high cost of synthesis may pose some limitations for its use in laboratory experiments.
Direcciones Futuras
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has shown great potential for the development of novel therapeutics for various diseases. Further research is needed to explore its mechanism of action and identify its molecular targets. In addition, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to the discovery of more potent derivatives.
Métodos De Síntesis
The synthesis of N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide involves the reaction of 4-pyridinecarboxylic acid with isopropylamine, followed by the addition of morpholine and sulfonyl chloride. The final product is obtained after purification by chromatography.
Aplicaciones Científicas De Investigación
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Propiedades
Nombre del producto |
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide |
|---|---|
Fórmula molecular |
C17H27N5O4S |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
4-(3-morpholin-4-ylsulfonylpyridin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H27N5O4S/c1-14(2)19-17(23)21-7-5-20(6-8-21)15-3-4-18-13-16(15)27(24,25)22-9-11-26-12-10-22/h3-4,13-14H,5-12H2,1-2H3,(H,19,23) |
Clave InChI |
HCNMYIOLLLUCCQ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3 |
SMILES canónico |
CC(C)NC(=O)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxybenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215113.png)
![6-[(2-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215116.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)

![6-methyl-1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215120.png)
![3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215121.png)
![3-nitro-5-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215124.png)

![[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid](/img/structure/B215128.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine](/img/structure/B215129.png)

![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215135.png)
![6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid](/img/structure/B215136.png)